5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC16221616
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 5-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-5(2)6-3-7-8(10(14)15)12-13-9(7)11-4-6/h3-5H,1-2H3,(H,14,15)(H,11,12,13) |
| Standard InChI Key | AKVHIGDGWDQCPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(NN=C2N=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CHNO) features a fused bicyclic core comprising a pyrazole ring condensed with a pyridine moiety. Key structural attributes include:
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Position 3 substitution: A carboxylic acid group (-COOH) that enhances hydrogen-bonding capacity and influences solubility .
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Position 5 substitution: An isopropyl group (-CH(CH)) contributing steric bulk and lipophilicity compared to brominated analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .
The molecule’s planar aromatic system enables π-π stacking interactions, while the isopropyl substituent may modulate electronic effects through inductive donation. Comparative molecular polar surface area (PSA) calculations suggest a value of ~78.87 Ų, similar to its brominated counterpart , indicating comparable membrane permeability.
Synthetic Methodologies
Core Structure Construction
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via:
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Knorr-type cyclization: Condensation of hydrazines with β-keto esters or nitriles.
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Palladium-catalyzed cross-coupling: For introducing aryl/alkyl groups at position 5, as demonstrated in brominated analogs .
For 5-isopropyl substitution, a plausible route involves:
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Suzuki-Miyaura coupling: Using 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and isopropylboronic acid under Pd catalysis.
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Ester hydrolysis: Base-mediated conversion of the methyl ester to carboxylic acid, as reported for related compounds (92% yield with NaOH) .
Reaction Optimization
Critical parameters for high-yield synthesis:
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Catalyst system: Pd(PPh)/KCO in toluene/ethanol mixtures.
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Protection strategies: Use of methoxymethyl (MOM) groups to prevent N-H reactivity during functionalization .
Physicochemical Properties
Predicted properties derived from QSAR modeling and analog data :
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | 205.22 g/mol | Calculated |
| LogP (octanol-water) | 1.8–2.1 | XLOGP3 |
| Water Solubility | 0.41–0.57 mg/mL | ESOL Model |
| pKa (carboxylic acid) | ~3.2 | ChemAxon Prediction |
| Melting Point | 215–220°C (decomp.) | Analog Extrapolation |
The isopropyl group increases lipophilicity compared to brominated analogs (LogP ~1.2) , potentially enhancing blood-brain barrier permeability despite the high PSA.
Biological Activity and Applications
Antibacterial Activity
Pyrazolopyridines with electron-withdrawing groups show MIC values of 2–8 μg/mL against Gram-positive pathogens . The carboxylic acid moiety enables metal chelation, disrupting microbial metalloenzymes.
Fluorescent Probes
Conjugation with fluorophores at N1 could yield probes with λ ~450 nm, based on the aromatic system’s conjugation length.
Future Research Directions
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Crystallographic studies: To resolve solid-state packing and hydrogen-bonding networks.
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Structure-activity relationships: Systematic variation of position 5 substituents.
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Prodrug development: Esterification of the carboxylic acid to improve bioavailability.
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